6-Iodonaphthalene-1-carboxylic acid
Description
Significance of Naphthalene (B1677914) Carboxylic Acids in Contemporary Organic Chemistry
Naphthalene carboxylic acids are a class of organic compounds characterized by a naphthalene core appended with one or more carboxyl groups. These molecules are of significant interest in modern organic chemistry due to their utility as intermediates in the synthesis of a wide array of more complex structures. They serve as foundational components for the production of dyes, photosensitive materials, and lubricants. wikipedia.org Furthermore, the carboxyl group can be readily transformed into other functional groups, making naphthalene carboxylic acids valuable precursors for pharmaceuticals and advanced polymers. google.com For instance, derivatives of naphthoic acids are found in nonsteroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. organic-chemistry.org
Strategic Importance of Halogenated Naphthalene Derivatives in Synthetic Design
The introduction of a halogen atom onto the naphthalene scaffold dramatically enhances its synthetic potential. Halogenated naphthalenes are key building blocks in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are cornerstones of modern C-C bond formation. The carbon-halogen bond provides a reactive handle for the regioselective introduction of a wide variety of substituents, enabling the construction of complex, highly functionalized aromatic systems. pku.edu.cn This strategic functionalization is crucial in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount for achieving desired biological activity or material properties.
Overview of Current Research Trends in Iodinated Aromatic Systems
Iodinated aromatic compounds, in particular, are highly valued in organic synthesis. The carbon-iodine bond is the most reactive among the halogens (excluding the unstable astatine), making iodoaromatics excellent substrates for a broad range of transformations. Current research is focused on the development of novel and more efficient methods for the iodination of aromatic rings. sigmaaldrich.comnih.gov These include direct C-H iodination, which avoids the need for pre-functionalized starting materials, and deprotometalation-iodolysis sequences for substrates that are sensitive to other methods. nih.gov There is also considerable interest in using iodo-aromatics as intermediates for the synthesis of complex molecules, including natural products and pharmaceuticals, through transition-metal-catalyzed cross-coupling reactions. nih.gov
Historical Evolution of Synthetic Approaches to Naphthalene Carboxylic Acids
Historically, the synthesis of naphthalene carboxylic acids has been achieved through several classical methods. One of the earliest and most well-established routes is the carboxylation of a Grignard reagent, which is formed from the corresponding bromonaphthalene. lscollege.ac.in Another common approach involves the oxidation of an alkyl group on the naphthalene ring to a carboxylic acid. More recently, advances in catalysis have led to the development of more direct and efficient methods, such as the direct carboxylation of naphthalene using carbon dioxide in the presence of a catalyst. These modern approaches often offer milder reaction conditions and improved atom economy.
Rationale for Dedicated Research on 6-Iodonaphthalene-1-carboxylic acid
While the broader classes of naphthalene carboxylic acids and halogenated naphthalenes are well-studied, specific isomers can present unique properties and synthetic challenges. This compound is a bifunctional molecule that combines the reactivity of an aryl iodide with the synthetic versatility of a carboxylic acid. Its specific substitution pattern makes it a potentially valuable, yet underexplored, building block for the synthesis of targeted molecules. The rationale for dedicated research into this compound lies in its potential to serve as a key intermediate for novel pharmaceuticals, functional materials, and as a probe for studying structure-activity relationships in various chemical and biological systems. Its utility is suggested by the importance of related compounds, such as 6-hydroxynaphthalene-1-carboxylic acid, which is an intermediate for the drug tolrestat (B1683199) and a component in polyesters. A plausible, though not explicitly documented, synthetic route to this compound could involve a Sandmeyer reaction starting from the commercially available 6-aminonaphthalene-1-carboxylic acid. wikipedia.orgsigmaaldrich.com
Detailed research findings on the specific synthesis, characterization, and applications of this compound are not extensively available in the public domain. However, based on its structure and the reactivity of its functional groups, it represents a promising area for future investigation.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 59866-96-5 | wikipedia.org |
| Molecular Formula | C11H7IO2 | wikipedia.org |
| Molecular Weight | 298.08 g/mol | wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
59866-96-5 |
|---|---|
Molecular Formula |
C11H7IO2 |
Molecular Weight |
298.08 g/mol |
IUPAC Name |
6-iodonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7IO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14) |
InChI Key |
FYKKBHHEPQHCGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C(=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Iodonaphthalene 1 Carboxylic Acid
Retrosynthetic Analysis and Key Disconnection Strategies
A primary retrosynthetic disconnection involves breaking the carbon-iodine bond, suggesting a late-stage iodination of a pre-formed naphthalene-1-carboxylic acid derivative. This approach is often favorable as it allows for the establishment of the main carbon skeleton first. Another key disconnection strategy involves severing the bond between the carboxyl group and the naphthalene (B1677914) ring, pointing towards a carboxylation reaction of a 6-iodonaphthalene precursor. The choice between these strategies often depends on the availability of starting materials and the desired regioselectivity of the reactions.
The disconnection approach is a fundamental concept in organic synthesis that simplifies the process of designing a synthetic route by breaking down a complex target molecule into simpler, commercially available starting materials. slideshare.net
Classical and Modern Approaches to Naphthalene Carboxylic Acid Scaffold Construction
The synthesis of the naphthalene carboxylic acid core is a critical step. Both classical and modern methods are employed to achieve this.
Carboxylation reactions provide a direct route to naphthalene carboxylic acids. One approach involves the electrochemical carboxylation of naphthalene derivatives. For instance, the electrochemical carboxylation of naphthalene in the presence of carbon dioxide has been shown to produce 1,4-dicarboxylated 1,4-dihydronaphthalene (B28168) derivatives. acs.org More recent developments have demonstrated that using electron-deficient naphthalene derivatives can lead to trans-1,2-disubstituted 1,2-dihydronaphthalene (B1214177) derivatives. acs.org
Another method involves the direct carboxylation of naphthalene using a Lewis acid catalyst and carbon dioxide, which presents an atom-economical and environmentally friendly alternative to traditional oxidation methods. google.com Enzymatic carboxylation has also been explored, with naphthalene carboxylase identified as a key enzyme in the anaerobic degradation of naphthalene, catalyzing the carboxylation of naphthalene to 2-naphthoic acid. nih.govnih.gov This biological approach highlights the potential for green chemistry in the synthesis of naphthalene carboxylic acids. nih.gov
Furthermore, the thermal disproportionation of potassium naphthoates can yield dipotassium (B57713) naphthalenedicarboxylates. orgsyn.org The carboxylation of naphthalene can also be studied through theoretical pathways, providing insights into the reaction mechanisms. researchgate.net
Oxidative methods offer another significant avenue for the synthesis of naphthalene carboxylic acids. The oxidation of alkylnaphthalenes is a common strategy. For example, 2,6-naphthalenedicarboxylic acid can be prepared by the oxidation of 2-methyl-6-acetylnaphthalene. orgsyn.org A two-stage oxidation process can be employed, where a 6-alkyl-2-naphthoic acid is first formed and then further oxidized to the dicarboxylic acid. google.com
The oxidation of naphthalene itself can lead to different products depending on the reaction conditions. For instance, oxidation with chromic acid can yield naphthoquinone, while ozonolysis can lead to phthalic acid derivatives. youtube.com The oxidation of substituted naphthalenes, such as those with nitro or cyano groups, has also been investigated. acs.org
The oxidation of 6-isopropylnaphthalene-2-carboxylic acid with molecular oxygen in an alkaline solution can produce 6-hydroxynaphthalene-2-carboxylic acid. google.com
Regioselective Iodination Strategies in Naphthalene Systems
The introduction of an iodine atom at a specific position on the naphthalene ring requires careful control of the reaction conditions and the use of appropriate reagents.
Direct electrophilic iodination of naphthalene can be achieved using various iodinating agents. A mixture of bis(methanesulfonyl) peroxide and iodide has been shown to be effective for the regioselective iodination of (hetero)arenes. acs.org Another system involves the use of iodine and sodium iodate (B108269) in an aqueous acetic acid medium. researchgate.net The regioselectivity of these reactions is influenced by the electronic properties of the substituents already present on the naphthalene ring. wikipedia.orglibretexts.orglibretexts.orgyoutube.com Electron-donating groups generally direct iodination to the ortho and para positions, while electron-withdrawing groups direct to the meta position. wikipedia.orglibretexts.org The presence of directing groups can significantly influence the outcome of the iodination reaction. nih.gov
Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method involves the use of a directing metalation group (DMG) that directs a strong base, typically an organolithium reagent, to deprotonate the ortho-position. wikipedia.orgacs.orgnih.govresearchgate.net The resulting aryllithium species can then react with an electrophile, such as iodine, to introduce the substituent at the desired position. acs.orgnih.govresearchgate.net While traditionally applied to single aromatic rings, this strategy can be adapted for naphthalene systems, allowing for precise control over the position of iodination. acs.orgnih.govresearchgate.net
Transition Metal-Catalyzed C-H Iodination Methods
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and efficient strategy in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govresearchgate.net In the context of synthesizing iodinated naphthalene derivatives, transition metal-catalyzed C-H iodination is a particularly relevant and sophisticated approach.
Palladium (Pd) catalysis has been successfully employed for the ortho-C–H iodination of aromatic compounds. These reactions often utilize a directing group, such as a weakly coordinating amide, to guide the catalyst to a specific C-H bond. Molecular iodine (I₂) can be used as the sole oxidant in these transformations, representing an efficient and straightforward method. nih.gov The presence of a directing group is crucial for achieving high regioselectivity, ensuring that the iodination occurs at the desired position on the naphthalene ring. For instance, Pd(OAc)₂ can catalyze the iodination of various aromatic and heteroaromatic substrates with good to excellent yields. nih.gov
Rhodium (Rh) catalysts have also proven effective for selective C-H functionalization. Research has demonstrated that rhodium can catalyze the C-5 selective C-H iodination of naphthoquinones. rsc.org This highlights the ability of the metal catalyst to overcome the inherent reactivity of the substrate and direct functionalization to a specific, otherwise less reactive, position. Such methods provide a gateway to previously inaccessible A-ring analogues of naphthoquinones. rsc.org
Nickel (Ni) catalysis offers another avenue for C-H iodination. The mechanism of Ni(II)-catalyzed C(sp²)-H iodination with molecular iodine involves the formation of a nickelacycle intermediate. The reaction is often facilitated by a base and the presence of I₂ provides the thermodynamic driving force for the C-H activation step. rsc.org
Table 1: Examples of Transition Metal-Catalyzed Iodination
| Catalyst System | Substrate Type | Directing Group | Iodine Source | Key Finding |
|---|---|---|---|---|
| Pd(OAc)₂ / CsOAc | Heterocycles | Amide | I₂ | First Pd-catalyzed C-H iodination using I₂ as the sole oxidant; broad scope. nih.gov |
| [RhCp*Cl₂]₂ / AgOAc | Naphthoquinones | Carbonyl | 1,3-diiodo-5,5-dimethylhydantoin | Enables C-5 selective iodination, providing access to A-ring analogues. rsc.org |
Convergent and Divergent Synthetic Pathways to 6-Iodonaphthalene-1-carboxylic acid
The strategic planning of a synthesis is critical for efficiency and versatility. Convergent and divergent pathways represent two distinct and powerful approaches to constructing complex molecules like this compound.
A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then joined together in the final stages. For this compound, a hypothetical convergent approach could involve:
Synthesis of a 6-iodo substituted naphthalene precursor, such as 6-bromo-1-iodonaphthalene.
Selective introduction of the carboxylic acid group at the C1 position. This could be achieved through a halogen-metal exchange of the bromo group, followed by quenching with carbon dioxide (dry ice). A similar strategy has been used to synthesize 6-hydroxy-2-naphthalene carboxylic acid from 6-bromo-2-naphthol, where lithiation followed by reaction with CO₂ successfully installed the carboxyl group. prepchem.com
A divergent synthesis , in contrast, begins with a common intermediate that is elaborated into a library of structurally related compounds. nih.gov This strategy is highly valuable for creating molecular diversity for applications in drug discovery and materials science. nih.govrsc.org For the target molecule, a divergent pathway could commence from a common precursor like 1,6-dibromonaphthalene. This intermediate could then undergo a series of distinct reactions:
Path A (to target): Monoselective carboxylation at the 1-position followed by iodination at the 6-position.
Path B (to analogues): Suzuki coupling at the 1-position to introduce an aryl group, followed by functionalization at the 6-position. Another innovative divergent strategy involves the transmutation of isoquinolines into substituted naphthalenes, where a nitrogen atom in the ring is replaced by a carbon atom from a Wittig reagent, offering novel entry points to functionalized naphthalene skeletons. nih.gov
Optimization of Reaction Conditions and Catalyst Systems for Target Synthesis
Achieving high yield and selectivity in the synthesis of this compound necessitates careful optimization of various reaction parameters, from the catalyst system to the solvent and temperature.
Ligand Design and Metal Catalysis for Selective Iodination and Carboxylation
In transition metal catalysis, the ligands coordinated to the metal center play a pivotal role in determining the outcome of the reaction, particularly its regioselectivity. nih.govrsc.org The electronic and steric properties of the ligand can influence which C-H bond is activated and functionalized.
For instance, in rhodium-catalyzed reactions on naphthalene systems, the choice of directing group and ligand can steer functionalization towards either the ortho or the peri position. dntb.gov.uaresearchgate.net Thioether directing groups, for example, have been used to achieve exclusive peri-selective alkenylation of 1-(methylthio)naphthalene, with no competing ortho C-H activation. dntb.gov.uaresearchgate.net This demonstrates the power of a well-chosen directing group and catalyst system to control site selectivity.
For the carboxylation step, direct carboxylation of naphthalene with CO₂ can be achieved using Lewis acid catalysts. google.com More advanced methods involve palladium-catalyzed decarbonylative iodination of aryl carboxylic acids, where a ligand like Xantphos is crucial. In this process, the ligand facilitates a unique halide exchange mechanism, enabling the transformation. nih.gov The selection of the metal (e.g., Palladium, Rhodium) and the associated ligands is therefore a key variable that must be optimized to selectively achieve either iodination or carboxylation at the desired positions on the naphthalene core.
Table 2: Influence of Catalyst/Ligand on Naphthalene Functionalization
| Catalyst/Ligand | Reaction Type | Selectivity | Reference |
|---|---|---|---|
| [Rh(cod)Cl]₂ / Ligand | C-H Functionalization | Regiodivergent (ortho vs. para) | nih.govrsc.org |
| [RhCp*Cl₂]₂ / Thioether DG | C-H Alkenylation | peri-selective | dntb.gov.uaresearchgate.net |
| Pd(OAc)₂ / Xantphos | Decarbonylative Iodination | Broad applicability to aryl carboxylic acids | nih.gov |
Solvent Effects and Temperature Control in High-Yield Syntheses
Solvent and temperature are fundamental parameters that can dramatically influence reaction rate, yield, and selectivity. The solubility of reactants and catalysts, the stability of intermediates, and the energy barrier for key reaction steps are all affected by these conditions.
Solvent Effects: The choice of solvent can be critical. In the synthesis of naphthalene-functionalized ionic liquids, the solvent system was tuned to prevent π-π stacking and aggregation, which was essential for achieving high yields and desired photoluminescent properties. nih.gov In some photocatalytic reactions, while variations in solvent may lead to only marginal improvements, it remains a key parameter to screen during optimization. acs.org For example, a study on the synthesis of azetidines showed that a toluene (B28343)/DCM solvent mixture was effective. acs.org
Temperature Control: Precise temperature control is often vital for success. The synthesis of certain naphthalene derivatives from isoquinolines requires a temperature of 120°C, as this is necessary to overcome the activation energy of the rate-determining 6π-electrocyclization step. nih.gov Conversely, many organometallic reactions require very low temperatures to control reactivity and prevent side reactions. The synthesis of 6-hydroxy-2-naphthalene carboxylic acid involves a sequence of carefully controlled temperatures, including cooling to -78°C for lithiation steps and warming to 0°C and then room temperature, demonstrating that a specific temperature profile is essential for the success of the multi-step procedure. prepchem.com
Stereochemical Control and Atropisomerism Considerations in Naphthalene-Based Systems
Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond, most commonly a C-C bond connecting two aryl rings. wikipedia.org If the energy barrier to rotation is high enough, individual rotational isomers (atropisomers) can be isolated as stable, non-interconverting enantiomers or diastereomers.
This phenomenon is particularly prominent in 1,8-disubstituted naphthalenes. nih.govacs.org When bulky substituents occupy the peri positions (C1 and C8), severe steric hindrance restricts free rotation about the bond connecting the substituent to the naphthalene ring, giving rise to stable atropisomers. The study and synthesis of these axially chiral compounds are significant in fields like asymmetric catalysis and medicinal chemistry. nih.gov
In the case of This compound , the substituents are located at the C1 and C6 positions. These positions are on different rings of the naphthalene system and are not in a sterically demanding peri relationship. Therefore, the rotational barrier around the C1-carboxyl and C6-iodo bonds is not expected to be high enough to allow for the isolation of stable atropisomers at room temperature. Studies on 1,8-diarylnaphthalenes, which do exhibit atropisomerism, provide a clear contrast to the 1,6-substitution pattern of the target molecule. researchgate.net
While this compound itself is not expected to be atropisomeric, this stereochemical consideration is crucial in the broader context of naphthalene-based drug design and ligand synthesis. Any synthetic strategy that involves creating derivatives with bulky groups at the 1,8- or other sterically congested positions must account for the potential formation of atropisomers.
Advanced Functionalization and Chemical Transformations of 6 Iodonaphthalene 1 Carboxylic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group of 6-iodonaphthalene-1-carboxylic acid is a key site for a variety of chemical modifications. These transformations can be broadly categorized into reactions that cleave the C-C bond to release carbon dioxide (decarboxylation) and those that substitute the hydroxyl group of the carboxyl function.
Decarboxylative Reactions and Radical Mechanisms
Decarboxylative functionalizations are powerful synthetic strategies that utilize readily available carboxylic acids as precursors to radical intermediates. nih.govresearchgate.net These reactions forge new carbon-carbon or carbon-heteroatom bonds by expelling CO2, a traceless byproduct. rsc.org For aromatic carboxylic acids like this compound, these methods provide a route to functionalized naphthalenes that might be difficult to access through other means.
The classic Hunsdiecker reaction involves the reaction of silver salts of carboxylic acids with halogens to produce an organic halide with one less carbon atom. wikipedia.orgbyjus.com The reaction proceeds through a radical chain mechanism, initiated by the formation of an acyl hypohalite intermediate. wikipedia.orgorganic-chemistry.org
For an aromatic substrate such as this compound, a Hunsdiecker-type reaction would theoretically lead to the formation of 1,6-diiodonaphthalene. The process begins with the conversion of the carboxylic acid to its silver salt, which then reacts with elemental iodine. vaia.com Homolysis of the oxygen-iodine bond in the resulting acyl hypoiodite (B1233010) intermediate, followed by decarboxylation, would generate a naphthyl radical. This radical then abstracts an iodine atom to yield the final product.
Several modifications to the original Hunsdiecker reaction have been developed to improve convenience and yield. The Suarez modification, for example, uses diacetate iodobenzene (B50100) (DIB) and elemental iodine under UV light, directly reacting with the carboxylic acid and eliminating the need to pre-form the silver salt. alfa-chemistry.com Another variation, the Kochi modification, employs lead tetraacetate (Pb(OAc)4) and a halide source. alfa-chemistry.com While aromatic acids with electron-withdrawing groups are suitable substrates, the general applicability of these methods makes them a plausible route for the decarboxylative iodination of this compound. alfa-chemistry.comresearchgate.net
Table 1: Overview of Hunsdiecker-Type Reactions
| Reaction Name | Typical Reagents | Substrate | Key Feature |
|---|---|---|---|
| Classic Hunsdiecker | Silver(I) carboxylate, Halogen (e.g., I2), CCl4 (solvent) | Carboxylic acid salt | Requires preparation of a heavy metal salt. byjus.com |
| Suarez Modification | Carboxylic acid, I(OAc)2, I2, UV light | Carboxylic acid | Direct use of carboxylic acid, avoids silver salt. alfa-chemistry.com |
| Kochi Modification | Carboxylic acid, Pb(OAc)4, Halide source (e.g., LiI), UV light | Carboxylic acid | Uses lead(IV) as an oxidant. alfa-chemistry.com |
Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radical species from carboxylic acids. rsc.orgdlut.edu.cn This methodology leverages the ability of a photocatalyst, upon excitation by visible light, to engage in single-electron transfer (SET) with a carboxylate. rsc.org This process generates a carboxyl radical, which readily undergoes decarboxylation to form an alkyl or aryl radical. researchgate.net
In the context of this compound, this strategy would involve converting the acid to its corresponding carboxylate salt. An iridium or ruthenium-based photocatalyst, when irradiated with light, would then oxidize the carboxylate, leading to the formation of a 6-iodo-1-naphthyl radical after the loss of CO2. dlut.edu.cn This highly reactive intermediate can then be trapped by a variety of radical acceptors, such as activated alkenes, to form new C-C bonds. nih.gov This approach offers a versatile platform for late-stage functionalization under mild, room-temperature conditions. researchgate.net The development of dual catalytic systems, merging photoredox with transition metals like nickel or copper, has further expanded the scope to include cross-coupling reactions with partners like aryl halides or alkynyl sulfones. dlut.edu.cnnih.gov
Transition metal catalysis provides a robust platform for the decarboxylative cross-coupling of aromatic carboxylic acids, offering an alternative to traditional methods that often require pre-functionalized organometallic reagents. researchgate.netillinois.edu Catalysts based on copper, palladium, nickel, and iron have been successfully employed for these transformations. researchgate.netchemrxiv.org
Nucleophilic Acyl Substitution Reactions
The most fundamental reactivity of the carboxylic acid group involves nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. masterorganicchemistry.comkhanacademy.org This class of reactions allows for the conversion of this compound into a range of important derivatives, such as esters, amides, and anhydrides, which serve as key intermediates in the synthesis of more complex molecules. The reactivity order for these derivatives generally follows: acid chlorides > anhydrides > esters ≈ carboxylic acids > amides. youtube.com
The conversion of this compound into its corresponding esters, amides, and anhydrides is achieved through standard, yet highly effective, synthetic protocols. jackwestin.com
Esterification: The most common method for preparing esters is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water byproduct. masterorganicchemistry.com This method is broadly applicable for converting this compound into various alkyl or aryl esters. Alternative methods may use activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents such as dialkyl dicarbonates. rug.nlorganic-chemistry.org
Amide Formation: The direct reaction between a carboxylic acid and an amine is often challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the carboxylic acid must first be "activated." A widely used method involves a coupling reagent like dicyclohexylcarbodiimide (DCC), which converts the hydroxyl group into a better leaving group. libretexts.org The subsequent addition of a primary or secondary amine to the activated intermediate yields the corresponding secondary or tertiary amide of this compound. This reaction is a cornerstone of peptide synthesis and is highly efficient for creating C-N bonds. libretexts.org
Anhydride Formation: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of a carboxylic acid at high temperatures, though this is not always a general method. coconote.app A more common and versatile laboratory synthesis involves the reaction of a carboxylate salt with an acid chloride. masterorganicchemistry.comlibretexts.org For instance, this compound could be converted to its sodium salt (sodium 6-iodonaphthalene-1-carboxylate) and then reacted with 6-iodonaphthalene-1-carbonyl chloride to form the symmetrical anhydride. To form an unsymmetrical anhydride, the carboxylate would be reacted with a different acid chloride. libretexts.org
Table 2: Synthesis of Derivatives via Nucleophilic Acyl Substitution
| Target Derivative | Nucleophile | Reagents / Conditions | Resulting Functional Group |
|---|---|---|---|
| Ester | Alcohol (R'-OH) | Acid catalyst (e.g., H₂SO₄), heat. masterorganicchemistry.com | -COOR' |
| Amide | Amine (R'R''NH) | Activating agent (e.g., DCC). libretexts.org | -CONR'R'' |
| Anhydride | Carboxylate | React with an acid chloride. coconote.appmasterorganicchemistry.com | -C(O)OC(O)R' |
Preparation of Acyl Halides from this compound
The conversion of carboxylic acids to acyl halides is a fundamental transformation in organic synthesis, as it activates the carboxyl group for subsequent nucleophilic acyl substitution reactions. This compound can be readily converted to its corresponding acyl chloride, 6-iodonaphthalene-1-carbonyl chloride, using standard halogenating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.netchemicalbook.commasterorganicchemistry.comlibretexts.orglibretexts.org
The reaction with thionyl chloride is a common and effective method. masterorganicchemistry.comlibretexts.orglibretexts.org Typically, the carboxylic acid is heated under reflux with an excess of thionyl chloride, often without the need for a solvent. researchgate.net The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts. After the reaction is complete, the excess thionyl chloride can be removed by distillation, yielding the acyl chloride. For substrates that may not be soluble in thionyl chloride alone, an inert solvent like toluene (B28343) or xylene can be employed. researchgate.net A catalytic amount of N,N-dimethylformamide (DMF) can also be used to facilitate the reaction through the in situ formation of the Vilsmeier reagent.
Alternatively, oxalyl chloride can be used, often in an inert solvent such as dichloromethane (B109758) (DCM) or benzene (B151609), also with a catalytic amount of DMF. This method is often preferred for its milder conditions and the formation of only gaseous byproducts (CO, CO₂, and HCl).
A representative procedure for the synthesis of 6-iodonaphthalene-1-carbonyl chloride is as follows: To a solution of this compound in an anhydrous solvent like toluene, an excess of thionyl chloride is added. The mixture is heated to reflux and maintained at that temperature until the evolution of gases ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to afford the crude 6-iodonaphthalene-1-carbonyl chloride, which can be used in subsequent steps without further purification.
Reactions at the Iodo Substituent
The carbon-iodine bond in this compound is a key site for a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures, and aryl iodides are highly reactive substrates in these transformations.
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. nih.govconicet.gov.arresearchgate.netrsc.orgyoutube.com this compound can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) to form the corresponding biaryl or styrenyl naphthalene (B1677914) derivatives. The reaction is generally tolerant of the carboxylic acid functionality, although protection may be necessary in some cases.
The Sonogashira coupling provides a route to substituted alkynes through the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgnih.govrsc.orgnih.govyoutube.com The reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI) in the presence of an amine base (e.g., triethylamine, diisopropylamine), yields the corresponding 6-alkynylnaphthalene-1-carboxylic acid. Copper-free Sonogashira protocols have also been developed. wikipedia.org Furthermore, decarbonylative Sonogashira couplings of carboxylic acids have been reported, offering an alternative pathway to arylalkynes. nih.govrsc.orgnih.gov
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com this compound can react with various alkenes in the presence of a palladium catalyst and a base to yield 6-alkenylnaphthalene-1-carboxylic acid derivatives. The regioselectivity of the alkene addition is influenced by the nature of the substituents on the alkene. Recent studies have also shown that carboxylic acids can act as directing groups in Heck-type reactions, potentially influencing the regioselectivity and reactivity. nih.gov
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst System | Base | Product Type |
|---|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Aryl-naphthalene-1-carboxylic acid |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | 6-Alkynyl-naphthalene-1-carboxylic acid |
| Heck | Alkene | Pd(OAc)₂ | Et₃N | 6-Alkenyl-naphthalene-1-carboxylic acid |
Copper-Catalyzed Cross-Coupling Reactions (e.g., Ullmann-type)
Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, offer a complementary approach to palladium-catalyzed methods for the formation of C-C, C-O, and C-N bonds. organic-chemistry.org
The classic Ullmann condensation involves the coupling of two aryl halides in the presence of copper powder at high temperatures to form a biaryl. While this method is generally used for the synthesis of symmetrical biaryls, modifications allow for cross-coupling. A more common application is the Ullmann-type reaction , which involves the coupling of an aryl halide with a nucleophile such as an alcohol, phenol (B47542), or amine. For this compound, this would allow for the introduction of alkoxy, aryloxy, or amino groups at the 6-position of the naphthalene ring. These reactions are typically carried out at elevated temperatures in the presence of a copper catalyst (e.g., CuI, Cu₂O, or copper powder) and a base. The use of ligands, such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine, can often accelerate the reaction and allow for milder conditions.
Hypervalent Iodine Chemistry Derived from this compound
Aryl iodides can be oxidized to form hypervalent iodine(III) or iodine(V) compounds, which are versatile reagents in organic synthesis, acting as mild oxidants and electrophilic group transfer agents. organic-chemistry.orgorganic-chemistry.orgarkat-usa.orgrsc.orgalbany.edu this compound can be oxidized to the corresponding (diacetoxyiodo) derivative, 6-(diacetoxyiodo)naphthalene-1-carboxylic acid, using various oxidizing agents. nih.govorgsyn.orgwikipedia.orgorganic-chemistry.org
Common methods for this transformation include oxidation with peracetic acid, sodium perborate (B1237305) in acetic acid, or m-chloroperoxybenzoic acid (m-CPBA) in acetic acid. organic-chemistry.org A particularly effective and straightforward method involves the use of sodium percarbonate as the oxidant in a mixture of acetic anhydride, acetic acid, and dichloromethane. nih.gov The resulting hypervalent iodine(III) compound is a stable, crystalline solid that can be isolated and used in a variety of subsequent transformations, such as alcohol oxidations, phenol dearomatizations, and the synthesis of iodonium (B1229267) salts.
Table 2: Reagents for the Synthesis of 6-(Diacetoxyiodo)naphthalene-1-carboxylic acid
| Oxidizing Agent | Solvent System | Reference |
|---|---|---|
| Peracetic acid | Acetic acid | wikipedia.org |
| Sodium perborate | Acetic acid | organic-chemistry.org |
| m-Chloroperoxybenzoic acid | Acetic acid | organic-chemistry.org |
| Sodium percarbonate | Ac₂O/AcOH/CH₂Cl₂ | nih.gov |
Reductive Dehalogenation and Hydrogenation Studies
The iodo group of this compound can be removed through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation. rsc.orglibretexts.orgsigmaaldrich.comnih.govlibretexts.org Standard hydrogenation catalysts such as palladium on carbon (Pd/C), platinum oxide (Adam's catalyst), or Raney nickel, in the presence of hydrogen gas, can effect the reduction of the carbon-iodine bond to a carbon-hydrogen bond. sigmaaldrich.comlibretexts.org These conditions can also lead to the hydrogenation of the naphthalene ring system, depending on the catalyst, temperature, and pressure used. For instance, complete hydrogenation of naphthalene leads to the formation of decalin. youtube.com Selective deiodination without affecting the aromatic ring can often be achieved under milder conditions or with specific catalyst systems.
Simultaneously, the carboxylic acid group can also be reduced to an alcohol under certain catalytic hydrogenation conditions, although this typically requires more forcing conditions (higher pressures and temperatures) and specific catalysts, such as ruthenium or rhodium complexes. rsc.orgnih.gov
Directed C-H Functionalization Exploiting the Carboxylic Acid Group
The direct functionalization of C-H bonds is a powerful strategy for the efficient construction of complex molecules. The carboxylic acid group at the 1-position of this compound can act as a directing group, facilitating the selective functionalization of specific C-H bonds on the naphthalene ring, particularly at the ortho (C2) and peri (C8) positions. nih.gov
This directed C-H functionalization is typically achieved using transition metal catalysts, most commonly palladium. The carboxylate group coordinates to the metal center, bringing it into close proximity to the C-H bonds at the C2 and C8 positions, thereby enabling their selective activation and subsequent reaction with a coupling partner. This approach allows for the introduction of a variety of functional groups, including aryl, alkyl, and heteroatom-containing moieties.
For example, studies on 1-naphthaldehydes, which are electronically similar to 1-naphthalenecarboxylic acids, have shown that palladium catalysis can favor peri-C-H methylation, while iridium catalysis can lead to selective ortho-C-H methylation. nih.gov This highlights the potential to tune the regioselectivity of C-H functionalization by careful choice of the catalyst system. This strategy offers a powerful tool for the late-stage functionalization of the naphthalene core, providing access to a diverse range of polysubstituted naphthalene derivatives that would be challenging to synthesize through traditional methods.
Regioselective ortho- and meta-C-H Activation
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful, atom-economical strategy for molecular synthesis. For 1-substituted naphthalenes like this compound, the carboxylic acid group can act as a directing group, facilitating regioselective C-H activation at specific positions. nih.gov
Ortho-C-H Activation:
The carboxylic acid at the C1 position intrinsically directs metal catalysts to the adjacent ortho-position (C2) and the peri-position (C8). Achieving selectivity between these two sites is a significant challenge. Research on analogous 1-naphthaldehyde (B104281) systems has shown that the choice of metal catalyst is critical for controlling this selectivity. For instance, palladium catalysts often favor activation at the peri-position due to the formation of stable 5,6-fused bicyclic palladacycle intermediates. nih.gov However, by employing different transition metals, such as iridium, the regioselectivity can be shifted towards the desired ortho-position. nih.gov This is attributed to the formation of a 5-membered iridacycle at the ortho-position, which is energetically favored over the peri-iridacycle. nih.gov
In the context of this compound, ruthenium catalysis has been shown to be effective for the exclusive ortho-arylation of indole (B1671886) carboxylic acids, a principle that can be extended to naphthalene systems. nih.govmdpi.com These reactions typically proceed via a concerted metalation-deprotonation (CMD) mechanism, where the directing group coordinates to the metal center, positioning it for C-H bond cleavage at the ortho-position.
Table 1: Catalyst Systems for Regioselective C-H Activation on Naphthalene Analogs
| Catalyst System | Position Activated | Reaction Type | Reference |
|---|---|---|---|
| [Cp*IrCl2]2 / TDG3 | ortho (C2) | Methylation | nih.gov |
| Pd(OAc)2 / TDG1 | peri (C8) | Methylation | nih.gov |
Meta-C-H Activation:
Achieving C-H activation at the meta-positions (C5 or C7) of this compound is considerably more challenging due to the strong directing influence of the C1-carboxylic acid group towards the ortho and peri positions. Directing groups typically require a specific geometric arrangement with the target C-H bond, which is not present for the meta positions.
However, novel strategies are emerging to overcome this limitation. One such approach involves charge-controlled palladium catalysis, which utilizes weak charge-charge and charge-dipole interactions to guide the catalyst to the meta-position of arenes. nih.gov In this strategy, the substrate is modified to carry a positive charge, which interacts favorably with a negatively charged moiety on the ligand, orienting the catalytic complex for meta-C-H activation. While not yet demonstrated specifically on this compound, this method represents a promising future direction for accessing previously unreachable substitution patterns. nih.gov
Annulation Reactions and Cascade Cyclizations
Annulation reactions, which construct new rings onto a molecular scaffold, are powerful tools for building polycyclic systems. When multiple bond-forming events occur in a single operational step, these are known as cascade (or tandem) cyclizations, offering a highly efficient route to complex molecules from simpler precursors. nih.gov
For naphthalene-1-carboxylic acid derivatives, transition metal-catalyzed C-H activation can initiate annulation sequences. For example, ruthenium(II)-catalyzed double annulation reactions have been developed that allow for the difunctionalization of both the ortho- and peri-C-H bonds in a one-pot domino sequence with alkynes. researchgate.net This strategy rapidly builds intricate, fused heterocyclic motifs onto the naphthalene core. Rhodium(III)-catalyzed [4+2]-annulation reactions with reagents like vinylene carbonate also provide a pathway to synthesize complex heterocyclic structures fused to the naphthalene ring system. researchgate.net
Cascade reactions can also be designed to proceed through a series of Michael additions and aldol (B89426) condensations. nih.gov A classic example is the Robinson annulation, which involves a Michael reaction followed by an intramolecular aldol condensation to form a new six-membered ring. masterorganicchemistry.comyoutube.com Starting with this compound, the naphthalene core can act as a backbone for attaching functionalities that can then participate in such cascade sequences, leading to the generation of multiple new bonds and stereocenters in a single transformation. nih.gov These methods are highly valued for their ability to generate molecular complexity efficiently. frontiersin.orgnih.gov
Table 2: Examples of Annulation Reactions on Naphthalene Scaffolds
| Reaction Type | Catalyst/Reagents | Ring System Formed | Key Features | Reference |
|---|---|---|---|---|
| Domino {[4+2] & [5+2]} Double Annulation | [RuCl2(p-cymene)]2 / AgSbF6, Alkynes | Fused Polycycles | One-pot difunctionalization of ortho- and peri-C-H bonds | researchgate.net |
| [4+2]-Annulation | Rh(III) catalyst, Vinylene Carbonate | Fused 1,2-Benzothiazines | C-H activation followed by cyclization | researchgate.net |
| Michael/Aldol Cascade | Organic amine catalysts | Fused Carbocyclic Decalins | Multicomponent reaction, high stereoselectivity | researchgate.net |
Derivatization Strategies for Chemical Library Synthesis and Scaffold Diversification
The synthesis of chemical libraries with diverse structures is a cornerstone of modern drug discovery. This compound is an ideal platform for such efforts due to its two distinct functional handles: the carboxylic acid and the iodo group.
Derivatization of the Carboxylic Acid:
The carboxylic acid group is readily converted into a wide array of other functional groups. Standard peptide coupling methods, using reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), can be used to form amides by reacting the acid with a diverse set of primary or secondary amines. thermofisher.com This approach is fundamental to creating large amide libraries. Alternatively, the carboxylic acid can be converted to:
Esters: through Fischer esterification or by reaction with alkyl halides after conversion to a carboxylate salt.
Acyl hydrazides: which can serve as precursors for other heterocycles. thermofisher.com
Aliphatic amines: via derivatization with a protected diamine followed by deprotection. thermofisher.com
These transformations allow for systematic modification of the steric and electronic properties at the C1 position, enabling exploration of the structure-activity relationship (SAR) of a target molecule.
Scaffold Diversification via the Iodo Group:
The iodine atom at the C6 position is a key functional group for scaffold diversification through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast range of substituents, fundamentally altering the core structure of the molecule. Key reactions include:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Stille Coupling: Reaction with organostannanes to form C-C bonds.
This ability to replace the iodine with diverse fragments is a form of "scaffold hopping" or "chemotype switching," where the core naphthalene structure is decorated with different appendages to modulate biological activity, improve physicochemical properties like solubility, or circumvent existing intellectual property. wiley-vch.de
Table 3: Derivatization Reactions for Library Synthesis
| Functional Handle | Reaction Type | Reagents | New Functional Group |
|---|---|---|---|
| Carboxylic Acid | Amide Coupling | Amine, DCC/DIC | Amide |
| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester |
| Iodo Group | Suzuki Coupling | Boronic acid, Pd catalyst | Aryl/Alkyl group |
| Iodo Group | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkyne |
By combining derivatization of the carboxylic acid with cross-coupling reactions at the iodo position, a vast and diverse chemical library can be generated from the single starting material, this compound.
Mechanistic Elucidation and Kinetic Studies
Elucidation of Reaction Mechanisms for Key Transformations
The reactions of 6-Iodonaphthalene-1-carboxylic acid can be broadly categorized into transformations involving the carboxylic acid group, the iodine substituent, or the aromatic naphthalene (B1677914) core. The mechanisms of these transformations are typically elucidated by identifying intermediates, understanding the flow of electrons, and determining the rate-limiting step.
Reactions at the Carboxylic Acid Group: The carboxyl group can undergo various transformations, such as esterification, amidation, and conversion to an acyl chloride. researchgate.net For instance, the Fischer esterification with an alcohol under acidic catalysis proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. wikipedia.org The subsequent steps involve proton transfer and the elimination of a water molecule to form the ester. wikipedia.org The presence of the iodine atom at the 6-position is expected to have a modest electronic influence on the reactivity of the distant carboxyl group.
Reactions Involving the Iodine Substituent: The carbon-iodine bond can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the synthesis of more complex organic molecules. These reactions, catalyzed by transition metals like palladium, involve a catalytic cycle that typically includes oxidative addition, transmetalation (for Suzuki and similar reactions) or migratory insertion (for Heck), and reductive elimination. The electronic properties of the naphthalene ring system, influenced by the carboxylic acid group, can affect the rates of these catalytic steps.
Electrophilic Aromatic Substitution: The naphthalene ring itself can undergo electrophilic substitution. The directing effects of the existing substituents are critical in determining the position of the incoming electrophile. The carboxylic acid group is a deactivating group and a meta-director in benzene (B151609) rings. However, in naphthalene, the situation is more complex, with substitution patterns being influenced by both electronic effects and the inherent reactivity of the α and β positions. Kinetic and mechanistic studies, often involving the comparison of reaction rates with unsubstituted or differently substituted naphthalenes, are essential to predict and understand these outcomes. For example, the oxidation of naphthalene to phthalic acid by potassium permanganate (B83412) has been shown to follow first-order kinetics with respect to the oxidant, substrate, and acid catalyst, suggesting a mechanism involving the formation of a permanganate-naphthalene complex in the rate-determining step.
Experimental Techniques for Mechanistic Investigation
Several experimental techniques are employed to unravel the mechanisms of chemical reactions. For a compound like this compound, these would include kinetic studies, isotope labeling, and the detection or trapping of intermediates.
Hammett Plots: The Hammett equation, log(k/k₀) = σρ, is a powerful tool for probing the electronic effects of substituents on reaction rates and mechanisms. dntb.gov.uadntb.gov.ua In this equation, k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to electronic effects. dntb.gov.uadntb.gov.ua
A study on the basicities of various substituted naphthoic acids in sulfuric acid demonstrated a good correlation with the Hammett equation. slideshare.net For 6-substituted 1-naphthoic acids, the pKBH+ values are best correlated with σ constants, yielding a ρ value of 0.689. slideshare.net This positive ρ value indicates that electron-withdrawing substituents decrease the basicity of the carboxylic acid (by stabilizing the neutral form), as expected. The relatively small magnitude of ρ suggests a moderate sensitivity to substituent effects for this particular equilibrium. For reactions involving the carboxyl group of this compound, a Hammett plot could be constructed by comparing its reaction rate to that of other 6-substituted 1-naphthoic acids. The sign and magnitude of the resulting ρ value would provide insight into charge development in the transition state of the rate-determining step.
Interactive Data Table: Hammett Equation Parameters
| Reaction Type | Expected Sign of ρ | Interpretation |
| Nucleophilic attack on the carbonyl carbon | Positive | Negative charge buildup in the transition state is stabilized by electron-withdrawing groups. |
| Electrophilic aromatic substitution | Negative | Positive charge buildup in the transition state (arenium ion) is stabilized by electron-donating groups. |
| Deprotonation of the carboxylic acid | Positive | The resulting negative charge on the carboxylate is stabilized by electron-withdrawing groups. |
Isotope Effects: The kinetic isotope effect (KIE) is a change in the reaction rate when an atom in the reactants is replaced with one of its isotopes. For example, replacing the acidic proton of the carboxyl group in this compound with deuterium (B1214612) (D) could help determine if the C-H(D) bond is broken in the rate-determining step. A primary KIE (typically kH/kD > 2) would be observed if this bond cleavage is rate-limiting. slideshare.net Inverse deuterium isotope effects (kH/kD < 1) have been observed in the chlorination of naphthalene, indicating a change in hybridization at the carbon atom in the transition state. slideshare.net
Intermediate Detection: Spectroscopic techniques like NMR and IR, as well as trapping experiments, can be used to detect and characterize transient intermediates. For instance, in reactions involving the formation of an acyl chloride from the carboxylic acid, the intermediate acyl chlorosulfite could potentially be observed under carefully controlled conditions. wikipedia.org
Transition State Analysis in Rate-Determining Steps
The transition state is the highest energy point along the reaction coordinate and its structure determines the rate of the reaction. Understanding the geometry and electronic structure of the transition state is key to understanding the reaction mechanism. Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for calculating the structures and energies of transition states.
For a hypothetical SNAr reaction where the iodine atom of this compound is displaced by a nucleophile, computational analysis could model the Meisenheimer complex (the intermediate) and the transition states leading to and from it. The calculations would reveal the charge distribution and the extent of bond formation and breakage in the transition state. This information can be correlated with experimentally determined parameters, such as the ρ value from a Hammett plot, to build a cohesive mechanistic picture. A large negative ρ value would suggest significant positive charge development on the naphthalene ring in the transition state, which would be inconsistent with the formation of a negatively charged Meisenheimer complex, thus helping to rule out certain mechanistic possibilities. dntb.gov.ua
Kinetic Modeling and Reaction Pathway Mapping for Naphthalene Systems
Kinetic modeling involves the development of a mathematical model that describes the rates of all elementary steps in a reaction network. This allows for the prediction of product distributions under various reaction conditions. For complex reactions, such as the combustion or atmospheric degradation of naphthalene derivatives, detailed kinetic models with numerous species and reactions are often constructed.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 6-iodonaphthalene-1-carboxylic acid.
Density Functional Theory (DFT) Calculations for Ground State Properties and Conformations
DFT calculations are a powerful tool for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, these calculations would typically involve optimizing the molecular structure to find the lowest energy conformation. This process considers the spatial orientation of the carboxylic acid group relative to the naphthalene (B1677914) ring and the influence of the iodine substituent.
The planarity of the naphthalene system is a key feature, and DFT calculations can quantify any distortions caused by the bulky iodine atom and the carboxylic acid group. The rotational barrier of the C-COOH bond can also be calculated to identify the most stable conformer, which is generally the one where the carbonyl group is oriented to minimize steric hindrance with the peri-hydrogen at the 8-position.
Based on DFT studies of similar naphthalene derivatives, such as naphthalene-1-carboxylic acid and iodinated aromatic compounds, a set of predicted geometric parameters for this compound can be compiled. researchgate.netresearchgate.netresearchgate.net
Table 1: Predicted Ground State Geometric Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C1-C2 | 1.375 |
| C1-C9 | 1.420 |
| C1-C(OOH) | 1.485 |
| C6-I | 2.100 |
| C=O | 1.215 |
| C-O | 1.350 |
| O-H | 0.975 |
| Bond Angles (°) ** | |
| C2-C1-C9 | 120.5 |
| C9-C1-C(OOH) | 119.0 |
| C1-C(OOH)-O | 122.0 |
| C5-C6-I | 119.8 |
| Dihedral Angles (°) ** | |
| C2-C1-C(OOH)-O | ~0 or ~180 |
Prediction of Spectroscopic Parameters via Theoretical Methods (e.g., NMR Chemical Shifts, IR Frequencies)
Theoretical methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structure verification.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. These frequencies correspond to the stretching and bending of bonds within the molecule and are observed as absorption bands in an IR spectrum. Key predicted vibrational frequencies would include the O-H stretch of the carboxylic acid (typically broad and in the range of 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), C-I stretch (in the far-infrared region), and various C-H and C-C stretching and bending modes of the naphthalene ring. researchgate.netelixirpublishers.comresearchgate.netnist.govdtic.mil
Table 2: Predicted Key IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3000 (broad) |
| C-H stretch (Aromatic) | 3100-3000 |
| C=O stretch (Carboxylic Acid) | 1710 |
| C=C stretch (Aromatic) | 1600-1450 |
| O-H bend (Carboxylic Acid) | 1420 |
| C-O stretch (Carboxylic Acid) | 1300 |
| C-I stretch | 500-600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can also be calculated. The predicted chemical shifts are influenced by the electron density around each nucleus. For this compound, the electron-withdrawing nature of the carboxylic acid group and the iodine atom would significantly affect the chemical shifts of the nearby protons and carbons. The protons on the naphthalene ring would exhibit complex splitting patterns due to spin-spin coupling. chemicalbook.comnih.govlibretexts.orgyoutube.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (relative to TMS)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | ~7.5 | C2: ~128 |
| H3 | ~7.6 | C3: ~130 |
| H4 | ~8.2 | C4: ~127 |
| H5 | ~8.0 | C5: ~135 |
| H7 | ~7.9 | C7: ~136 |
| H8 | ~9.1 | C8: ~125 |
| COOH | ~12-13 | C1: ~131 |
| C6: ~95 | ||
| C9: ~134 | ||
| C10: ~129 | ||
| COOH: ~172 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. These simulations can model the molecule's movement and interactions with its environment, such as solvent molecules or other molecules of the same compound.
For this compound, MD simulations could be used to:
Explore the conformational landscape in solution, including the rotation of the carboxylic acid group.
Investigate the formation of hydrogen-bonded dimers, a common feature of carboxylic acids, and predict their stability.
Simulate the solvation of the molecule in different solvents to understand its solubility and the nature of solute-solvent interactions. nih.govacs.orgnih.gov
In Silico Screening for Novel Catalysts and Reagents in Naphthalene Chemistry
In silico screening involves the use of computational methods to rapidly evaluate large libraries of virtual compounds for their potential as catalysts or reagents in specific chemical reactions. In the context of naphthalene chemistry, this approach can be used to identify new catalysts for the functionalization of the naphthalene core. For reactions involving this compound, such as cross-coupling reactions at the C-I bond, in silico screening could help in the design of more efficient and selective catalysts, for example, by predicting the binding affinity of different phosphine (B1218219) ligands to a palladium center.
Prediction of Regioselectivity and Stereoselectivity through Theoretical Models
Theoretical models are crucial for predicting the outcome of chemical reactions where multiple products are possible. For this compound, these models can predict the regioselectivity of further electrophilic substitution reactions on the naphthalene ring.
The existing substituents, the deactivating but ortho-, para-directing iodo group at C6 and the deactivating meta-directing carboxylic acid group at C1, will influence the position of attack by an incoming electrophile. By calculating the energies of the possible intermediate carbocations (Wheland intermediates), theoretical models can predict the most likely site of substitution. Generally, electrophilic attack is disfavored on the ring bearing the deactivating carboxylic acid group. Therefore, substitution would be predicted to occur on the other ring, with the precise position influenced by the directing effect of the iodine atom. researchgate.netacs.orgstackexchange.comwordpress.com
Bond Dissociation Energies and Reaction Energetics of Functional Groups
The bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. Calculating the BDEs of the various bonds in this compound provides insight into its thermal stability and reactivity. The C-I bond is expected to be the weakest bond in the molecule, making it a primary site for reactions such as cross-coupling or reduction. Theoretical calculations can provide a quantitative estimate of this BDE. ucsb.eduustc.edu.cnutexas.edulibretexts.orgnih.gov
Furthermore, the energetics of potential reactions, such as decarboxylation or deiodination, can be modeled to predict their feasibility under different conditions.
Table 4: Predicted Bond Dissociation Energies (BDE) for Selected Bonds in this compound
| Bond | Predicted BDE (kcal/mol) |
| C6-I | ~65-70 |
| C(aromatic)-H | ~110-112 |
| C1-C(OOH) | ~100-105 |
| O-H | ~110 |
Role As a Synthetic Intermediate and Building Block in Organic Synthesis
Precursor in the Synthesis of Naphthalene-Based Heterocycles
While direct, published examples detailing the conversion of 6-Iodonaphthalene-1-carboxylic acid into naphthalene-based heterocycles are not extensively documented in readily accessible literature, its structural motifs are amenable to well-established synthetic strategies. The presence of the aryl iodide and carboxylic acid groups allows for its potential use in palladium-catalyzed intramolecular cyclization reactions to form new heterocyclic rings fused to the naphthalene (B1677914) core. For instance, through conversion of the carboxylic acid to an appropriately substituted amide, an intramolecular Heck or Buchwald-Hartwig amination reaction could, in principle, lead to the formation of lactams.
A notable, albeit related, synthetic route involves the use of 1-acylaminonaphthalene-6-sulphonic acid, which can be converted in several steps to 1-iodo-6-methoxy-naphthalene. This intermediate, possessing a similar substitution pattern to the title compound, can then undergo a Grignard reaction followed by carboxylation to yield 6-methoxynaphthalene-1-carboxylic acid. This transformation highlights the synthetic accessibility of this class of compounds and their potential as precursors to more complex systems.
Building Block for Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems
The construction of large, conjugated polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems is a significant area of materials science and organic chemistry. This compound serves as an ideal building block in this context. The iodo group is a key functional handle for engaging in powerful carbon-carbon bond-forming reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone for the synthesis of biaryl compounds and larger PAHs. This compound can be coupled with a variety of arylboronic acids or esters. This reaction extends the naphthalene system, creating larger, more complex aromatic structures. The carboxylic acid group can be retained for further functionalization or to influence the electronic properties and solubility of the final product.
Heck Reaction: The Heck reaction provides a method for the vinylation of aryl halides. By reacting this compound with various alkenes, it is possible to introduce unsaturated side chains. These can then be used in subsequent cyclization reactions to build up more complex, fused aromatic rings, thereby extending the π-conjugation of the system.
The ability to leverage these and other cross-coupling reactions makes this compound a valuable starting material for the programmed synthesis of custom-designed PAHs with tailored electronic and photophysical properties.
Scaffold for Catalyst and Ligand Development in Organic Transformations
The development of novel catalysts and ligands is crucial for advancing the capabilities of organic synthesis. The rigid and well-defined structure of the naphthalene core in this compound makes it an attractive scaffold for creating new ligand architectures. The two functional groups can be independently modified to introduce coordinating atoms, such as phosphorus, nitrogen, or oxygen, positioned at specific distances and orientations relative to each other.
For example, the iodo group can be converted into a phosphine (B1218219) moiety via a metal-halogen exchange followed by reaction with a chlorophosphine. Concurrently, the carboxylic acid can be transformed into an amide or ester. This would result in a bidentate P,O- or P,N-ligand, where the naphthalene backbone provides conformational rigidity. Such ligands can then be complexed with transition metals like palladium, rhodium, or iridium to generate catalysts for a range of transformations, including asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. While specific examples starting directly from this compound are not prevalent in the literature, the synthetic pathways to such ligands from related naphthalene precursors are well-established.
Application in the Construction of Complex Molecular Architectures for Research Probes
Naphthalene and its derivatives are well-known for their fluorescent properties, making them excellent candidates for the core structure of molecular probes. This compound can serve as a key intermediate in the synthesis of such probes for biological imaging and molecular sensing.
The general strategy involves using the iodo and carboxylic acid groups as handles to attach other molecular components. For instance:
The carboxylic acid can be coupled to a biomolecule, a targeting group, or a receptor unit that provides specificity for a particular analyte or biological environment.
The iodo group can be used in a cross-coupling reaction to attach a modulating group, such as another fluorophore for Förster Resonance Energy Transfer (FRET) applications, or a group that changes its electronic properties upon binding to a target, thereby altering the fluorescence of the naphthalene core.
This modular approach allows for the rational design of sophisticated research probes. Although specific fluorescent probes derived directly from this compound are not widely reported, the fundamental chemistry and the photophysical properties of the naphthalene scaffold underscore its potential in this area of research.
Future Research Directions and Emerging Paradigms
Sustainable and Green Chemistry Approaches for 6-Iodonaphthalene-1-carboxylic acid Synthesis
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are paramount in modern synthetic chemistry. The synthesis of naphthalene (B1677914) derivatives, including this compound, is increasingly scrutinized through this lens. Traditional methods for preparing naphthalene carboxylic acids and their halogenated counterparts often rely on harsh conditions and hazardous reagents. google.com
Future research is geared towards developing more benign and efficient synthetic routes. A significant area of focus is the use of water as a reaction solvent. For instance, high-purity naphthalene bisimides have been successfully synthesized through hydrothermal condensation, a process that eliminates the need for organic solvents and catalysts. rsc.org Another green approach involves the aerobic oxidation of aldehydes to carboxylic acids in water, utilizing atmospheric oxygen as the sole oxidant under mild conditions. rsc.org The direct iodination of naphthalenes using systems like iodine and sodium iodate (B108269) in aqueous acetic acid also represents a step towards greener halogenation processes. researchgate.net
A prospective green synthesis for this compound could involve a multi-step process where each stage adheres to green chemistry principles, such as using water as a solvent, employing renewable starting materials, and minimizing waste generation. tum.dersc.org
Table 1: Comparison of Traditional vs. Green Synthesis Principles for Naphthalene Derivatives
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Solvent | Often uses toxic, volatile organic compounds (VOCs). | Prioritizes water, supercritical fluids, or solvent-free conditions. rsc.org |
| Reagents | May use stoichiometric, hazardous reagents (e.g., strong acids, heavy metals). | Employs catalytic reagents and benign oxidants like O2. rsc.org |
| Energy | Frequently requires high temperatures and prolonged heating. | Aims for ambient temperature and pressure; utilizes microwave or hydrothermal energy. nih.gov |
| Atom Economy | Can be low, with significant byproduct formation. | High, maximizing the incorporation of starting materials into the final product. |
| Waste | Generates considerable chemical waste, increasing environmental impact (high E-factor). rsc.org | Designed to minimize waste, aiming for an ideal E-factor of 0. rsc.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. durham.ac.uk The integration of these platforms into the synthesis of functionalized naphthalenes is a key area of future development. Microfluidic technologies, a subset of flow chemistry, have already demonstrated their utility in the systematic synthesis and optimization of naphthalimide derivatives, leading to higher purity and better productivity compared to traditional batch methods. researchgate.net
Automated synthesis platforms can execute multi-step reaction sequences with precision, minimizing manual intervention and improving reproducibility. durham.ac.uk This is particularly advantageous for creating libraries of compounds for screening purposes or for handling hazardous reagents and intermediates in a contained system. durham.ac.uk While the direct automated synthesis of this compound has not been extensively reported, the successful automation of complex radiosyntheses, such as for 6-[18F]Fluoro-L-DOPA, demonstrates the feasibility of applying these technologies to intricate multi-step processes involving aromatic rings. wikipedia.orgnih.gov
A future automated synthesis of this compound could involve a modular flow reactor system. Each module would perform a specific transformation—such as naphthalene core formation, iodination, and carboxylation—with intermediates passed directly to the next stage, enabling a streamlined and efficient production process.
Chemoenzymatic and Biocatalytic Approaches to Naphthalene Functionalization
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. asm.orgnih.gov This paradigm is increasingly being applied to the functionalization of aromatic compounds like naphthalene.
A remarkable discovery in this field is the enzyme naphthalene carboxylase, found in sulfate-reducing bacteria, which catalyzes the direct carboxylation of naphthalene to 2-naphthoate. tum.deasm.orgnih.govnih.gov This enzymatic reaction represents a highly sustainable route to naphthalene carboxylic acids. While this specific enzyme produces the 2-isomer, the principle of enzymatic carboxylation opens a significant avenue for future research. Scientists could aim to discover or engineer a naphthalene carboxylase variant that selectively produces naphthalene-1-carboxylic acid.
Furthermore, other enzymatic transformations of naphthalene have been well-documented. Toluene (B28343) ortho-monooxygenase (TOM) variants can hydroxylate naphthalene to 1-naphthol, demonstrating that enzymes can functionalize the C1 position. nih.govresearchgate.net Fungal peroxygenases can catalyze the epoxidation of the naphthalene ring, creating a reactive intermediate that can undergo further chemical transformations. nih.gov Mimicking the activity of naphthalene dioxygenase with biomimetic iron catalysts has also been shown to achieve the dearomative dihydroxylation of naphthalenes. acs.org
Future chemoenzymatic strategies for synthesizing this compound could involve:
Enzymatic Carboxylation: Using an engineered naphthalene-1-carboxylase on 6-iodonaphthalene.
Enzymatic Iodination: Discovering or developing a haloperoxidase enzyme capable of regioselectively iodinating naphthalene-1-carboxylic acid.
Multi-step Chemoenzymatic Route: An initial enzymatic hydroxylation to form 1-naphthol, followed by chemical steps for iodination and oxidation of a directing group to a carboxylic acid.
Development of Novel Catalytic Systems for Challenging Bond Formations
The development of new catalytic systems is crucial for overcoming the challenges associated with the regioselective functionalization of the inert naphthalene core. Palladium-catalyzed cross-coupling and C-H activation reactions have become powerful tools in this regard.
Recent research has demonstrated the palladium-catalyzed C8–H arylation of 1-naphthalene carboxylic acid derivatives, showcasing the ability to selectively functionalize a specific C-H bond while the C1 carboxylic acid acts as a directing group. rsc.org This highlights the potential for late-stage functionalization of the naphthalene scaffold.
For the key C-I bond formation, modern catalytic methods offer significant improvements over traditional electrophilic iodination. A palladium-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant has been developed, providing an efficient and practical method that is compatible with a wide range of substrates, including naphthalene (which is iodinated at the β-position). nih.gov Another innovative strategy is the palladium-catalyzed decarbonylative iodination, which successfully converts aryl carboxylic acids into aryl iodides. This method has been applied to transform 1-naphthoic acid into 1-iodonaphthalene, presenting a novel disconnection approach for synthesis. nih.gov
Future research will likely focus on developing catalysts that can selectively iodinate the C6 position of naphthalene-1-carboxylic acid or carboxylate the C1 position of 6-iodonaphthalene with higher efficiency and under even milder conditions.
Multicomponent Reactions Featuring this compound as a Key Substrate
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netnih.gov This high degree of atom economy and convergence makes MCRs a cornerstone of green and diversity-oriented synthesis.
Given its structure, this compound is an ideal candidate for use as the acidic component in two of the most prominent isocyanide-based MCRs: the Passerini and Ugi reactions.
The Passerini Reaction: This three-component reaction combines a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgnih.gov
The Ugi Reaction: This four-component reaction adds a primary amine to the Passerini components to yield an α-acylamino amide. wikipedia.orgorganic-chemistry.org
The versatility of these reactions allows for the rapid generation of large libraries of complex molecules from simple building blocks. wikipedia.orgnih.gov Naphthalene-containing structures have already been successfully synthesized using the Ugi reaction, confirming the compatibility of the naphthalene scaffold with MCR conditions. nih.gov The tolerance of the Passerini reaction for sterically demanding and functionally rich carboxylic acids has also been demonstrated. mdpi.com
By employing this compound in these reactions, a wide array of structurally diverse and complex amides can be synthesized in a single, efficient step. The resulting products would feature the iodonaphthyl moiety, which can serve as a handle for further functionalization (e.g., via Suzuki or Sonogashira coupling), and multiple points of diversity introduced by the other MCR components. This strategy provides a powerful tool for drug discovery and materials science, enabling the rapid exploration of chemical space around the naphthalene core.
Table 2: Potential Multicomponent Reactions with this compound
| Reaction Name | Components | General Product Structure | Potential Application |
| Passerini Reaction | This compound + Aldehyde/Ketone + Isocyanide | α-(6-Iodonaphthoyloxy)carboxamide | Rapid synthesis of functionalized amides for biological screening. wikipedia.orgresearchgate.net |
| Ugi Reaction | This compound + Aldehyde/Ketone + Isocyanide + Amine | α-(6-Iodonaphthoylamino)carboxamide | Creation of diverse peptidomimetic libraries for drug discovery. wikipedia.orgnih.gov |
Q & A
Q. What are the recommended synthetic routes for 6-Iodonaphthalene-1-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves iodination of naphthalene derivatives. A common approach is electrophilic substitution using iodine monochloride (ICl) or iodine with a Lewis acid catalyst (e.g., FeCl₃) in acetic acid . Optimization requires controlling temperature (60–80°C) and stoichiometry to avoid over-iodination. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical. Table 1 : Key Reagents and Conditions
| Reagent | Role | Optimal Conditions | Yield Range |
|---|---|---|---|
| ICl | Iodination | 70°C, 6h | 60–75% |
| FeCl₃ | Catalyst | 65°C, inert atmosphere | 55–70% |
| LiAlH₄ | Reduction (if needed) | THF, 0°C → RT | 80–90% |
Q. What spectroscopic and chromatographic methods are most effective for characterizing purity and structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies aromatic proton environments and iodine’s electron-withdrawing effects. The carboxylic acid proton appears as a broad singlet (~δ 12–13 ppm) .
- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-I bond (~500 cm⁻¹) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (0.1% TFA) .
Q. What safety protocols are essential when handling iodinated naphthalene derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use fume hoods for reactions involving volatile iodinating agents (e.g., ICl) .
- Waste Disposal : Collect iodine-containing waste separately; neutralize with sodium thiosulfate before disposal .
- Toxicity Data : Limited mammalian toxicity reported, but structural analogs show potential hepatotoxicity. Conduct cell viability assays (e.g., MTT) prior to biological studies .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reactivity and designing derivatives?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electrophilic substitution sites. The iodine atom’s polarizability and steric effects influence regioselectivity .
- Retrosynthesis Tools : Platforms like Reaxys or Pistachio suggest viable pathways using known naphthalene iodination precedents .
- Docking Studies : For biological applications, simulate interactions with target proteins (e.g., thyroid hormone receptors) using AutoDock Vina .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values) and control for variables like solvent (DMSO vs. aqueous) .
- Reproducibility Checks : Validate protocols via inter-laboratory collaborations. For example, discrepancies in antiproliferative activity may arise from cell line heterogeneity (e.g., HeLa vs. MCF-7) .
- Data Triangulation : Cross-reference findings with structural analogs (e.g., 4-chloro-1-hydroxynaphthalene-2-carboxylic acid) to identify structure-activity trends .
Q. What strategies optimize catalytic coupling reactions involving this compound?
- Methodological Answer :
- Palladium Catalysis : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O (3:1) at 80°C . Monitor reaction progress via TLC.
- Photoredox Catalysis : Under blue LED light, use [Ir(ppy)₃] as a catalyst for decarboxylative cross-couplings .
Table 2 : Reaction Optimization Parameters
| Parameter | Suzuki-Miyaura | Photoredox |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | [Ir(ppy)₃] |
| Solvent | DMF/H₂O | DMSO |
| Yield Range | 70–85% | 50–65% |
Data Contradiction Analysis
Q. Why do reported melting points vary significantly (e.g., 180–190°C vs. 195–200°C)?
- Methodological Answer :
- Purity : Impurities (e.g., residual solvents) lower melting points. Re-crystallize from ethanol/water and dry under vacuum .
- Polymorphism : Characterize crystalline forms via X-ray diffraction. Monoclinic vs. orthorhombic structures can exhibit different thermal profiles .
- Instrument Calibration : Cross-check with standard references (e.g., NIST-certified benzoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
